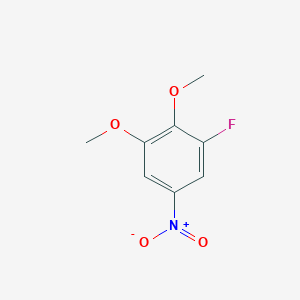

1-Fluoro-2,3-dimethoxy-5-nitrobenzene

説明

1-Fluoro-2,3-dimethoxy-5-nitrobenzene is a chemical compound with the molecular formula C8H8FNO4 . It has a molecular weight of 201.15 . The compound is also known by its IUPAC name, 1-fluoro-2,3-dimethoxy-5-nitrobenzene .

Molecular Structure Analysis

The InChI code for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is 1S/C8H8FNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 . This indicates the presence of fluorine, nitrogen, oxygen, and carbon atoms in the molecule.科学的研究の応用

Synthesis and Characterization

1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized with a high yield through the nitration of commercial 2-fluoro-1,4-dimethoxybenzene. The resultant compound underwent structural confirmation via X-ray crystallography, and its characterization was comprehensive, involving 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR techniques, demonstrating a methodological approach to synthesizing and characterizing nitrobenzene derivatives (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).

Reaction Mechanisms and Electron Attachment

Research into the electron attachment and temporary anion states of nitrobenzene derivatives, including fluoro-substituted compounds, provides insight into their chemical behavior under electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies offer detailed understanding of electron attachment energies and the stability of molecular negative ions, contributing to the broader knowledge of nitrobenzene chemistry (N. Asfandiarov et al., 2007).

Chemical Reactivity and Substitution Mechanisms

Investigations into the reactivity of nitro and fluoro groups in substituted nitrobenzenes under the influence of phenols in the presence of potassium carbonate reveal the relative mobilities of these groups. Such research elucidates the underlying mechanisms driving the replacement reactions, highlighting the entropy control of arene reactivity and offering insights into substitution reactions' thermodynamics (I. A. Khalfina, V. M. Vlasov, 2005).

Applications in Organic Synthesis

The use of 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide in protein chemistry demonstrates the compound's utility in modifying proteins. This reagent reacts with amino acids to form stable derivatives, facilitating studies on protein structure and function without significantly altering the protein's conformation. Such applications underscore the potential of fluoronitrobenzene derivatives in biochemistry and molecular biology (D. A. Sutton et al., 1972).

Computational Studies and Material Science

Computational and thermodynamic studies on monofluoronitrobenzene isomers provide valuable data on their formation enthalpies and interaction energies. These insights contribute to a deeper understanding of the material properties of fluoronitrobenzenes, with potential implications for designing new materials and chemicals with tailored properties (M. Ribeiro da Silva et al., 2010).

特性

IUPAC Name |

1-fluoro-2,3-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNSCAVWEHXXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2,3-dimethoxy-5-nitrobenzene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)

![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)

![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)

![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)

![(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2949997.png)

![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)

![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)